Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-
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Overview
Description
Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- is a complex organic compound with a unique structure that includes both benzamide and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Common reagents include methoxyphenyl derivatives and hydroxyamino compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens and alkyl groups for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biology, Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacturing of pharmaceuticals and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and methoxyphenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
What sets Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[(E)-(hydroxyhydrazinylidene)methyl]-N-[3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-22-11-7-17(8-12-22)3-4-19-13-21(15-23(14-19)31-2)26-24(28)20-9-5-18(6-10-20)16-25-27-29/h3-16,27,29H,1-2H3,(H,26,28)/b4-3+,25-16+ |
InChI Key |
YYYYSDZHDRLVTQ-WZLZHILOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)NC(=O)C3=CC=C(C=C3)/C=N/NO |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)NC(=O)C3=CC=C(C=C3)C=NNO |
Origin of Product |
United States |
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